3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a methyl group attached to the imidazo[2,1-f]purine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, typically starting with the preparation of the imidazo[2,1-f]purine core. The synthetic route may include:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-f]purine ring system.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Methylation: The methyl group can be added through methylation reactions using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be compared with other similar compounds, such as:
3-butyl-2-(4-fluorophenyl)-8-methylquinoline: This compound shares structural similarities but differs in the core ring system.
4-fluorobenzylamine: This compound contains the fluorophenyl group but lacks the imidazo[2,1-f]purine core.
The uniqueness of this compound lies in its specific combination of functional groups and the imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20FN5O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-butyl-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H20FN5O2/c1-3-4-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
FHQCIBHOPHDCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C |
Origin of Product |
United States |
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